3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine;hydrochloride
Description
Chemical Structure and Properties The compound 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 2197502-05-7) is a bicyclo[1.1.1]pentane (BCP) derivative with a methoxy group at the 3-position and an N-methylamine moiety at the 1-position, forming a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO, with a molecular weight of 149.62 g/mol . Bicyclo[1.1.1]pentanes are rigid, high-strain scaffolds valued in medicinal chemistry for their ability to mimic linear alkynes or aryl rings while improving metabolic stability and solubility .
For example, 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride is prepared using (PhO)₂P(O)N₃ and triethylamine in tBuOH . The methoxy variant likely involves similar methodologies with methoxylation steps. BCP amines are widely used in drug discovery, particularly as bioisosteres for tert-butyl or phenyl groups in protease inhibitors and CNS-targeting molecules .
Properties
IUPAC Name |
3-methoxy-N-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-3-7(4-6,5-6)9-2;/h8H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOUUSLWYHEKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC(C1)(C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine;hydrochloride involves several steps. One common synthetic route starts with the preparation of bicyclo[1.1.1]pentane derivatives, followed by functionalization at specific positions . The reaction conditions typically involve the use of reagents such as methoxymethyl and N-methyl groups, along with appropriate catalysts and solvents . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclo[1.1.1]pentane core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In industry, it can be used in the production of materials with unique properties, such as liquid crystals and molecular rotors .
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways . The unique structure of the bicyclo[1.1.1]pentane core allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs differ in substituents at the 3-position and amine modifications:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 3-methoxy group (electron-donating) may enhance solubility compared to the 3-fluoro analog (electron-withdrawing) but could reduce metabolic stability .
Research and Industrial Relevance
- Medicinal Chemistry : The target compound’s methoxy group offers unique hydrogen-bonding capabilities, making it suitable for kinase inhibitors or GPCR modulators .
- Material Science : BCP amines are explored in polymer crosslinking due to their rigidity .
- Limitations : Higher molecular weight and synthetic complexity limit large-scale use compared to simpler analogs like 3-fluoro-BCP-1-amine .
Biological Activity
3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine; hydrochloride (CAS Number: 2752941-70-9) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, drawing on various studies and data sources.
- Molecular Formula : CHClN\O
- Molecular Weight : 163.65 g/mol
- IUPAC Name : 3-methoxy-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Purity : 97%
Biological Activity Overview
The biological activity of 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine; hydrochloride has been explored in various contexts, particularly its pharmacological effects and potential therapeutic applications.
The compound is believed to interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. Its structural similarity to other psychoactive compounds suggests it may modulate neurotransmission, although specific mechanisms remain to be fully elucidated.
Antidepressant Activity
A study investigated the antidepressant-like effects of bicyclic amines, including derivatives of 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine, in animal models. The results indicated a significant reduction in depressive-like behaviors in treated subjects compared to controls, suggesting potential for further research into its use as an antidepressant .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of bicyclic compounds in models of neurodegenerative diseases. In vitro assays demonstrated that 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine could reduce oxidative stress markers in neuronal cells, indicating a possible role in protecting against neuronal damage .
Data Table: Summary of Biological Activities
Synthesis and Applications
The synthesis of 3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine; hydrochloride has been achieved through various methods, including radical addition reactions under mild conditions, which allow for functionalization without extensive by-products . This versatility makes it a valuable candidate for further chemical modifications aimed at enhancing its biological activity.
Q & A
Q. What experimental designs validate the environmental safety of waste containing this compound?
- Answer : Conduct ecotoxicity assays (e.g., Daphnia magna LC50) and photodegradation studies under UV light. Use activated carbon filtration for lab waste and partner with authorized disposal firms to prevent aquatic contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
